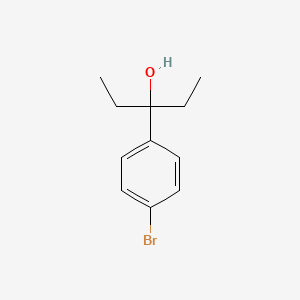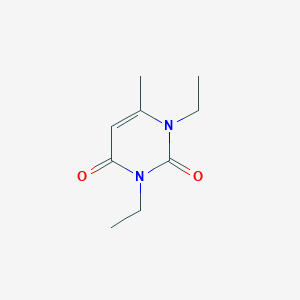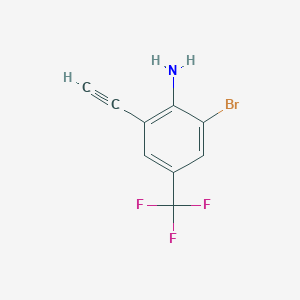![molecular formula C17H24N4O3 B8697150 (R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8697150.png)
(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the development of palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which is used in the treatment of ER-positive and HER2-negative breast cancer .
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(5-methyl-7-oxo-5,6-dihydrocyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate involves several steps:
Starting Materials: The synthesis begins with 4-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester.
Reaction Conditions: The reaction mixture includes dimethylformamide (DMF), vinyl n-butyl ether, potassium carbonate (K2CO3), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Purification: The final product is obtained through purification processes such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It undergoes substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents like DMF and methanol.
Major Products: The major products depend on the specific reaction conditions but often include derivatives useful in pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is used extensively in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of cell cycle regulation due to its role in the synthesis of CDK inhibitors.
Medicine: Its derivatives, like palbociclib, are used in cancer treatment, particularly for breast cancer.
Industry: It is used in the production of pharmaceutical agents and other fine chemicals.
Wirkmechanismus
The compound exerts its effects primarily through its role as an intermediate in the synthesis of CDK inhibitors. These inhibitors function by binding to cyclin-dependent kinases, thereby preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is unique due to its specific structure and role in the synthesis of palbociclib. Similar compounds include:
- Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
- Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
- Tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
These compounds share structural similarities but differ in their specific functional groups and applications.
Eigenschaften
Molekularformel |
C17H24N4O3 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
tert-butyl 4-(5-methyl-7-oxo-5,6-dihydrocyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24N4O3/c1-11-9-12(22)14-13(11)15(19-10-18-14)20-5-7-21(8-6-20)16(23)24-17(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
FYSLHZSJYXKKMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B8697100.png)






![4-Thiazolidinone, 5-[(4-phenoxyphenyl)methylene]-2-thioxo-](/img/structure/B8697157.png)



